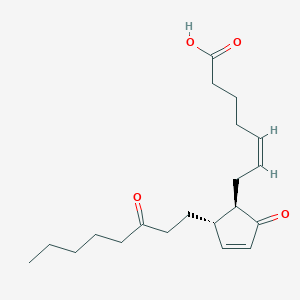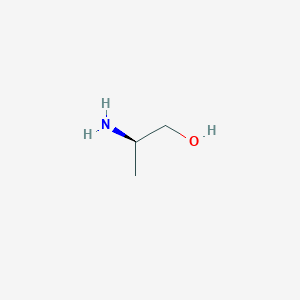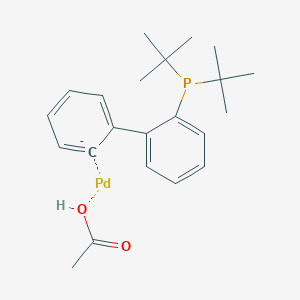
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Descripción general
Descripción
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate is part of a class of compounds known for their role in facilitating a wide range of chemical transformations. These compounds are particularly valued for their utility in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of arylpalladium complexes, including those similar to 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, involves the reaction of palladium acetate with phosphines under controlled conditions. Henderson et al. (2011) reported the formation of a novel palladium(II) complex through the reaction of palladium acetate and tri-tert-butylphosphine via C–H activation (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Molecular Structure Analysis
The molecular structure of arylpalladium complexes is characterized by X-ray diffraction and IR spectroscopy. Stambuli et al. (2002) highlighted the importance of agostic interactions in stabilizing the structure of these complexes, as evidenced by the close proximity of hydrogen atoms to the palladium metal center (Stambuli, Bühl, & Hartwig, 2002).
Chemical Reactions and Properties
These complexes exhibit remarkable reactivity towards nucleophiles, facilitating the formation of arylamines, ethers, biaryls, and stilbenes. Stambuli et al. (2002) demonstrated the catalytic efficiency of these complexes in amination reactions, producing high yields of the amination product under mild conditions (Stambuli, Bühl, & Hartwig, 2002).
Physical Properties Analysis
The physical properties of 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, such as solubility and stability, are influenced by its molecular structure. The steric hindrance provided by the di-tert-butylphosphine ligands affects its solubility in various solvents and its stability under different conditions.
Chemical Properties Analysis
The chemical properties, including its reactivity with various substrates, are pivotal for its application in catalysis. The ability of these complexes to undergo ligand exchange and catalyze various reactions, as outlined by Henderson et al. (2011), showcases their versatility and utility in organic synthesis (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Aplicaciones Científicas De Investigación
Application 1: Amination of Aryl Chlorides
- Summary of the Application : This compound is used as a pre-catalyst for the amination of aryl chlorides . Amination is a process where an amine group is introduced into a molecule.
Application 2: Preparation of N-methyl-6-heterocyclic-1-oxoisoindoline Derivatives
- Summary of the Application : This compound can also be used to prepare N-methyl-6-heterocyclic-1-oxoisoindoline derivatives via Buchwald-Hartwig amination reaction of N-methyl-6-bromoisoindoline-1-one with different amines under microwave condition .
Application 3: Buchwald-Hartwig Cross Coupling Reaction
- Summary of the Application : This compound can be used as a pre-catalyst for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Application 4: Suzuki-Miyaura Coupling
- Summary of the Application : This compound can also be used as a pre-catalyst for the Suzuki-Miyaura Coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds.
Application 5: Heck Reaction
- Summary of the Application : This compound can be used as a pre-catalyst for the Heck Reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction.
Application 6: Hiyama Coupling
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIJKLADGVFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2PPd- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




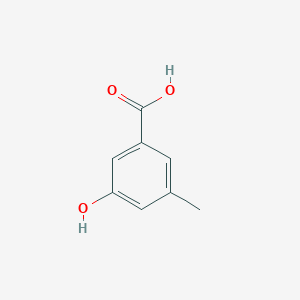

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)


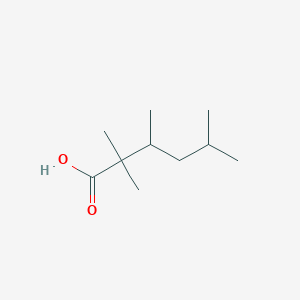
![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)
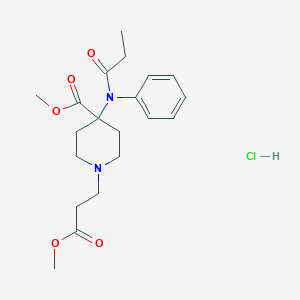
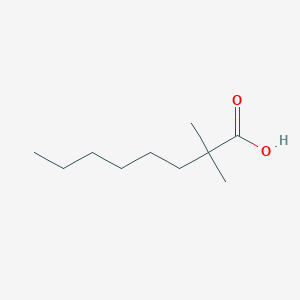
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)
